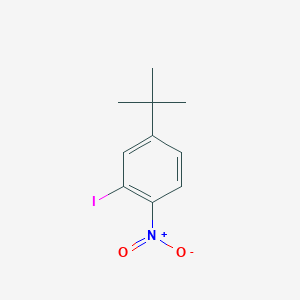
4-(Tert-butyl)-2-iodo-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tert-butyl)-2-iodo-1-nitrobenzene is an organic compound with the molecular formula C10H12INO2. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-iodo-1-nitrobenzene typically involves the nitration of 4-(Tert-butyl)-2-iodotoluene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of hazardous by-products.
化学反应分析
Types of Reactions
4-(Tert-butyl)-2-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas. Alternatively, metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-(Tert-butyl)-2-methoxy-1-nitrobenzene when using sodium methoxide.
Reduction: 4-(Tert-butyl)-2-iodo-1-aminobenzene is formed upon reduction of the nitro group.
Oxidation: Oxidation of the tert-butyl group can yield 4-(Tert-butyl)-2-iodo-1-nitrobenzyl alcohol.
科学研究应用
4-(Tert-butyl)-2-iodo-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive iodine and nitro groups.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-(Tert-butyl)-2-iodo-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to cytotoxic effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
4-(Tert-butyl)-2-iodotoluene: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-(Tert-butyl)-2-nitrotoluene: Lacks the iodine atom, affecting its reactivity in nucleophilic substitution reactions.
4-(Tert-butyl)-2-iodo-1-aminobenzene: The reduced form of 4-(Tert-butyl)-2-iodo-1-nitrobenzene, with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a nitro group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
属性
分子式 |
C10H12INO2 |
|---|---|
分子量 |
305.11 g/mol |
IUPAC 名称 |
4-tert-butyl-2-iodo-1-nitrobenzene |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3 |
InChI 键 |
OZXXNJXAGKBWPI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
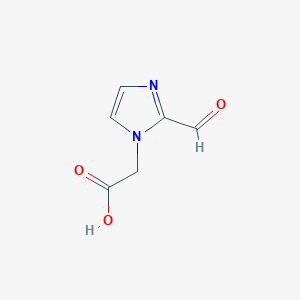
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)
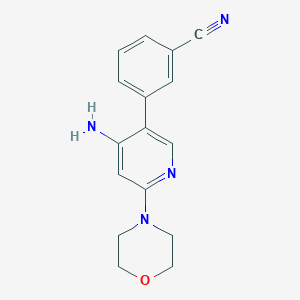
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
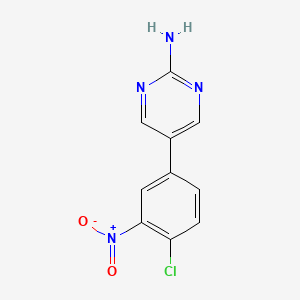

![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
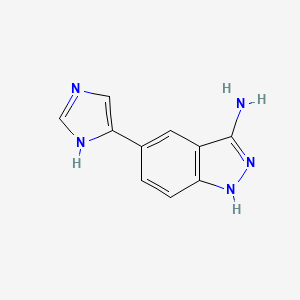
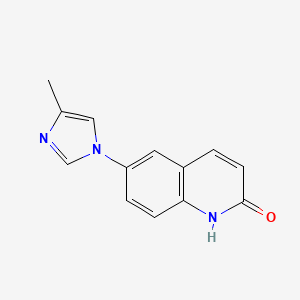
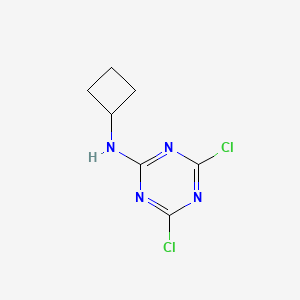
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
